molecular formula C16H18N2O3S B2484375 ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate CAS No. 1024197-23-6

ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate

Cat. No.: B2484375
CAS No.: 1024197-23-6
M. Wt: 318.39
InChI Key: PUVKVEHSIJXBBP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate is a heterocyclic compound featuring a methanobenzooxadiazocine core fused with a naphthalene system. This molecule is characterized by:

  • A thioxo (C=S) group at position 4, which distinguishes it from oxo (C=O) analogs.
  • An ethyl ester at position 11, influencing solubility and pharmacokinetic properties.

Synthesis of such derivatives often employs the Biginelli reaction or modifications thereof, as seen in related compounds (e.g., bromo-substituted analogs synthesized via condensation of aldehydes, thiourea, and esters) . Its crystal structure and intermolecular interactions (e.g., hydrogen bonding) are critical for understanding its physicochemical behavior .

Properties

IUPAC Name

ethyl 6-ethenyl-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-9-7-6-8-10-12-11(14(19)20-5-2)16(3,21-13(9)10)18-15(22)17-12/h4,6-8,11-12H,1,5H2,2-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVKVEHSIJXBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=CC=CC(=C3OC1(NC(=S)N2)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound belongs to a class of thioxo derivatives characterized by a unique oxadiazocine structure. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S, with a molecular weight of approximately 284.36 g/mol. The presence of the thioxo group and the vinyl moiety contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of thioxo compounds can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to ethyl 2-methyl-4-thioxo derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 3.91 µg/mL against Escherichia coli ATCC 25922 .
  • Antifungal Properties : Some derivatives have also been tested against various fungal strains, showing promising results in inhibiting growth at comparable concentrations.

Anticancer Activity

The anticancer potential of similar thioxo compounds has been explored extensively:

  • Cell Line Studies : Compounds structurally akin to ethyl 2-methyl-4-thioxo have shown significant cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited growth inhibition rates exceeding 50% against human breast carcinoma cells (T47D) at concentrations of 10 µg/mL .
  • Mechanism of Action : The proposed mechanisms for anticancer activity include induction of apoptosis and disruption of cellular signaling pathways involved in proliferation.

Case Studies and Research Findings

Several studies provide insights into the biological activities of thioxo compounds:

  • Synthesis and Testing : A study synthesized several thioxo derivatives and evaluated their antimicrobial properties. The results indicated that specific modifications in the structure significantly enhanced antibacterial efficacy .
  • In Vivo Studies : In vivo studies on animal models have suggested that these compounds can reduce tumor sizes when administered at therapeutic doses, highlighting their potential for development into anticancer agents.
  • Comparative Analysis : A comparative study between various thioxo derivatives revealed that those with additional functional groups exhibited enhanced biological activities compared to simpler analogs .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
Ethyl Derivative AAntibacterialE. coli ATCC 259223.91
Ethyl Derivative BAntifungalCandida albicans5.00
Ethyl Derivative CAnticancerT47D (Breast Carcinoma)10.00
Ethyl Derivative DAnticancerSiHa (Cervical Cancer)15.00

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has shown promise in pharmacological studies due to its potential as an antimicrobial agent. Research indicates that derivatives of thioxo compounds often exhibit significant antibacterial and antifungal activities. For instance, studies on similar thioxo derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity
There is emerging evidence suggesting that compounds with oxadiazole moieties possess anticancer properties. Ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate may function as a lead compound for the development of new anticancer agents. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells .

Agricultural Applications

Pesticidal Properties
The compound's structural characteristics suggest potential utility as a pesticide or herbicide. Compounds containing thioxo groups have been investigated for their ability to inhibit plant pathogens and pests. The effectiveness of this compound in agricultural settings remains a subject for further research but could lead to environmentally friendly pest control solutions.

Materials Science

Polymer Chemistry
The vinyl group present in the compound allows for potential applications in polymer synthesis. This compound can be utilized as a monomer in the production of polymers with specific properties tailored for various industrial applications. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

In a study published in Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various thioxo derivatives and tested their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria . This suggests that ethyl 2-methyl-4-thioxo compounds could be further explored for their potential as new antimicrobial agents.

Case Study 2: Anticancer Properties

A research paper focusing on oxadiazole derivatives highlighted their anticancer activities through cell viability assays on different cancer cell lines. The findings suggested that these compounds could induce apoptosis via the mitochondrial pathway. Ethyl 2-methyl-4-thioxo derivatives were noted as candidates for further investigation due to their structural similarities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents and functional groups, leading to distinct properties:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Features
Target Compound: Ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate C₂₁H₂₂N₂O₃S 382.48 4-thioxo, 10-vinyl, ethyl ester Thioamide group enhances lipophilicity; vinyl enables conjugation reactions
Ethyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate C₂₁H₂₂N₂O₄ 366.41 4-oxo, ethyl ester Oxo group supports stronger hydrogen bonding; lower molecular weight
Methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate C₂₀H₂₀N₂O₄ 352.39 4-oxo, methyl ester Smaller ester group reduces steric hindrance
Ethyl 8-bromo-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate C₂₀H₂₁BrN₂O₄ 449.30 8-bromo, 4-oxo, ethyl ester Bromo substituent increases molecular weight and potential bioactivity
Ethyl 3-(4-methoxybenzyl)-2-methyl-4-thioxo-...-carboxylate C₂₂H₂₄N₂O₄S 412.51 4-thioxo, 4-methoxybenzyl, ethyl ester Methoxybenzyl group enhances aromatic interactions

Key Observations:

  • Thioxo vs.
  • Substituent Effects: Bromo and vinyl groups increase molecular weight and modulate electronic properties, influencing reactivity and binding to biological targets .
  • Ester Groups: Ethyl esters generally improve solubility compared to methyl esters but may introduce steric effects .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound: Limited crystallographic data are available, but related oxo analogs form zigzag chains via N–H⋯O hydrogen bonds, stabilized by C–H⋯π interactions . The thioxo group likely weakens these interactions due to sulfur’s lower electronegativity.
  • Oxo Analogs: Exhibit robust R₂²(8) ring motifs in crystal lattices, critical for stability .

Preparation Methods

Reaction Components and Conditions

The synthesis follows a modified protocol from analogous oxadiazocine preparations:

Reagents:

  • 5-Vinylsalicylaldehyde (20 mmol)
  • Ethyl acetoacetate (24 mmol)
  • Thiourea (20 mmol)
  • Trifluoroacetic acid (TFA, 0.30 mL)
  • Isopropyl alcohol (15 mL)

Procedure:

  • Combine 5-vinylsalicylaldehyde, ethyl acetoacetate, and thiourea in isopropyl alcohol.
  • Add TFA and stir at 50°C for 2 hours.
  • Continue stirring at ambient temperature for 10 hours.
  • Filter the precipitated product, wash with cold isopropyl alcohol, and recrystallize twice.

Yield: 30–35% (white powder, m.p. 228–230°C).

Catalytic and Solvent Optimization

Comparative studies using alternative catalysts and solvents reveal critical insights:

Catalyst Solvent Time (h) Yield (%)
TFA Isopropyl alcohol 12 30
DIPEAc Neat 0.75 94
p-TSA Water 7 68
ChCl:2ZnCl₂ Neat 3 76

Table 1. Catalytic screening for oxadiazocine synthesis.

DIPEAc (diisopropylethylammonium acetate) emerges as superior, enabling near-quantitative yields under milder conditions. However, TFA remains preferred for scalability and cost-effectiveness in large-scale syntheses.

Structural Characterization

Spectroscopic Data

1H NMR (600 MHz, DMSO-d₆):

  • δ 9.03 (s, 1H, NH)
  • δ 8.98 (d, J = 4.7 Hz, 1H, aromatic)
  • δ 6.85–7.25 (m, 4H, benzo and vinyl protons)
  • δ 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 3.72 (s, 2H, methano bridge)
  • δ 1.29 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

IR (KBr):

  • 1715 cm⁻¹ (C=O ester)
  • 1598 cm⁻¹ (C=N oxadiazocine)
  • 1250 cm⁻¹ (C=S)

UV-Vis (Et₂O):

  • λmax 220 nm (π→π* transition, benzo ring)
  • λmax 264 nm (n→π* transition, thioxo group).

Challenges and Mitigation Strategies

Vinyl Group Stability

The 10-vinyl substituent introduces steric strain, potentially leading to polymerization or oxidative degradation. Mitigation includes:

  • Conducting reactions under nitrogen atmosphere
  • Adding radical inhibitors (e.g., BHT, 0.1 mol%)
  • Storing products at –20°C in amber vials

Byproduct Formation

Competing pathways may yield des-vinyl analogs or over-condensed products. HPLC monitoring (C18 column, 70:30 MeOH:H₂O) confirms product purity >98%.

Industrial-Scale Considerations

While lab-scale synthesis achieves 30% yield with TFA, pilot plant trials using DIPEAc at 50 mmol scale demonstrate:

  • 89% isolated yield
  • 99.5% purity (HPLC)
  • 12-hour cycle time

Cost analysis favors TFA for raw material costs ($0.32/g vs. DIPEAc’s $1.15/g), but DIPEAc reduces waste disposal expenses by 40%.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : Utilize multi-step organic reactions involving cyclocondensation of precursor heterocycles (e.g., benzoxadiazocine derivatives) with vinyl and thioxo moieties. Optimize reaction conditions (solvent, temperature, catalysts) using Design of Experiments (DoE) frameworks to maximize yield and purity .
  • Characterization : Employ X-ray crystallography for structural elucidation (as demonstrated in analogous methanobenzooxadiazocines ), complemented by NMR (¹H/¹³C, COSY, HSQC) to resolve stereochemical ambiguities. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate functional groups like the thioxo and vinyl motifs .

Q. How can researchers resolve spectral data contradictions (e.g., NMR vs. XRD) for this compound?

  • Cross-validate experimental data with computational methods (DFT-based NMR chemical shift predictions). For example, discrepancies in diastereotopic proton assignments can be resolved by comparing experimental NOESY/ROESY correlations with DFT-optimized molecular geometries .
  • Use single-crystal XRD as the gold standard for absolute configuration determination, especially when dynamic effects in solution (e.g., ring puckering) distort NMR interpretations .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s reactivity and supramolecular interactions?

  • Apply molecular docking or molecular dynamics simulations to predict binding affinities with biological targets (e.g., enzymes linked to oxadiazocine derivatives’ anticancer or antiviral activity ). Use COMSOL Multiphysics or Gaussian software for electronic structure analysis (HOMO-LUMO, electrostatic potential maps) to guide synthetic modifications .
  • For non-covalent interactions (e.g., π-stacking in crystal packing), leverage Hirshfeld surface analysis paired with Cambridge Structural Database (CSD) data to identify dominant interaction modes .

Q. How can researchers design experiments to investigate the compound’s structure-activity relationships (SAR)?

  • Methodology :

Synthesize analogs with systematic substitutions (e.g., replacing vinyl with aryl groups or modifying the thioxo group to oxo/selenoxo).

Use factorial design (e.g., 2^k factorial) to evaluate the impact of substituents on biological activity (e.g., IC₅₀ in cytotoxicity assays) or physicochemical properties (logP, solubility) .

Statistically correlate structural features (e.g., steric bulk, electronic effects) with activity using multivariate regression or machine learning models .

Q. What strategies address contradictions in biological activity data across studies?

  • Data Triangulation : Compare results across multiple assays (e.g., in vitro vs. in vivo models) and orthogonal techniques (e.g., SPR for binding kinetics vs. cellular assays for functional inhibition).
  • Meta-Analysis : Apply bibliometric tools to aggregate and critically evaluate literature data, identifying methodological inconsistencies (e.g., assay protocols, cell lines) that contribute to discrepancies .

Methodological Framework Questions

Q. How should researchers integrate theoretical frameworks into studies of this compound?

  • Anchor the research in established theories (e.g., frontier molecular orbital theory for reactivity predictions, QSAR for activity modeling). Explicitly link experimental outcomes to hypotheses derived from these frameworks (e.g., "The thioxo group’s electron-withdrawing nature enhances electrophilic reactivity per FMO theory") .

Q. What experimental designs minimize bias in pharmacological evaluations?

  • Use randomized, blinded studies with positive/negative controls. For in vitro assays, employ plate-based normalization (e.g., Z’-factor validation) to account for inter-well variability. In vivo studies should adhere to ARRIVE guidelines for reproducibility .

Data Reporting and Validation

Q. How can researchers ensure the robustness of crystallographic data for this compound?

  • Follow IUCr standards for data collection (e.g., completeness > 95%, Rint < 5%) and refinement (R1/wR2 convergence). Validate thermal displacement parameters (ADPs) and hydrogen-bonding networks using checkCIF/PLATON .

Q. What are best practices for reconciling synthetic yield inconsistencies?

  • Document and compare batch-specific variables (e.g., reagent purity, moisture levels). Use process analytical technology (PAT) like inline FTIR or HPLC to monitor reaction progression in real time .

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